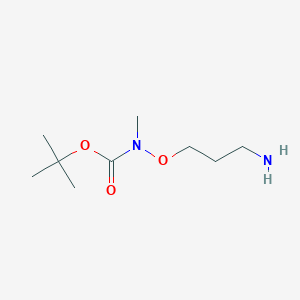
2-(1H-Benzoimidazol-2-yl)-4,5-dichlor-2H-pyridazin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is a heterocyclic compound that features both benzimidazole and pyridazinone moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyridazinone derivatives, on the other hand, are recognized for their potential as anti-inflammatory and cardiovascular agents . The combination of these two moieties in a single molecule makes 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one a compound of significant interest in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one has several scientific research applications:
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, making them versatile in drug discovery .
Mode of Action
Benzimidazole derivatives are known to form hydrogen bonds with enzymes and receptors, exhibiting varied bioactivities in vivo . This interaction can lead to changes in the function of the target proteins or enzymes, affecting the biological processes they are involved in.
Biochemical Pathways
Compounds containing the benzimidazole nucleus are known to have wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that benzimidazole derivatives can affect multiple biochemical pathways.
Pharmacokinetics
One study mentioned that after oral administration of a benzimidazole derivative, a significant portion of the dose was eliminated within 72 hours with the urine . This suggests that the compound may have good bioavailability and is efficiently excreted from the body.
Result of Action
Benzimidazole derivatives are known to have a multitude of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one typically involves the condensation of 1,2-diaminobenzene with a suitable pyridazinone precursor under acidic or basic conditions . One common method involves the reaction of 1,2-diaminobenzene with 4,5-dichloropyridazin-3-one in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of 2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to meet the required purity standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced benzimidazole or pyridazinone rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: Another benzimidazole derivative with immunomodulatory properties.
4-(1H-Benzoimidazol-2-yl)aniline: Known for its antimicrobial and anticancer activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: Used in coordination chemistry and materials science.
Uniqueness
2-(1H-Benzoimidazol-2-yl)-4,5-dichloro-2H-pyridazin-3-one is unique due to its dual benzimidazole and pyridazinone moieties, which confer a combination of biological activities not commonly found in other compounds . This makes it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O/c12-6-5-14-17(10(18)9(6)13)11-15-7-3-1-2-4-8(7)16-11/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDZNREZLWNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499227-78-0 |
Source


|
| Record name | 2-(1H-1,3-benzodiazol-2-yl)-4,5-dichloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)
![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)


![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)

![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2444214.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2444215.png)
